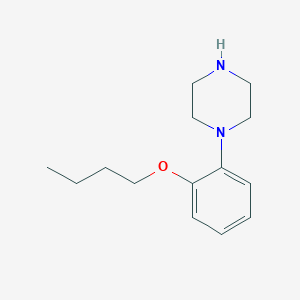![molecular formula C25H22FN3O2 B3061484 N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide CAS No. 1147868-26-5](/img/structure/B3061484.png)
N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminophenylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with cyclopropylamine and a suitable acylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically requires stringent control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent quality and high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or ligand in biochemical assays and studies of protein-ligand interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases, particularly those involving inflammation or cancer.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide include other benzamides with different substituents, such as:
- N-(2-aminophenyl)-4-[(E)-3-(methylamino)-2-(4-chlorophenyl)-3-oxoprop-1-enyl]benzamide
- N-(2-aminophenyl)-4-[(E)-3-(ethylamino)-2-(4-bromophenyl)-3-oxoprop-1-enyl]benzamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylamino group, in particular, may enhance its stability and binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1147868-26-5 |
|---|---|
Molecular Formula |
C25H22FN3O2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[(E)-3-(cyclopropylamino)-2-(4-fluorophenyl)-3-oxoprop-1-enyl]benzamide |
InChI |
InChI=1S/C25H22FN3O2/c26-19-11-9-17(10-12-19)21(25(31)28-20-13-14-20)15-16-5-7-18(8-6-16)24(30)29-23-4-2-1-3-22(23)27/h1-12,15,20H,13-14,27H2,(H,28,31)(H,29,30)/b21-15+ |
InChI Key |
PSMVQVNDYRGHCI-RCCKNPSSSA-N |
Isomeric SMILES |
C1CC1NC(=O)/C(=C/C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC1NC(=O)C(=CC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















